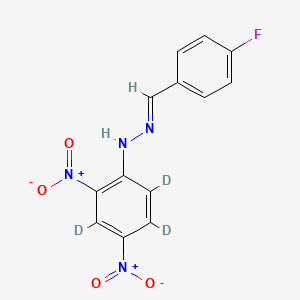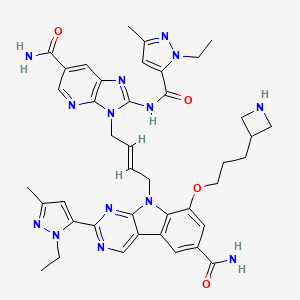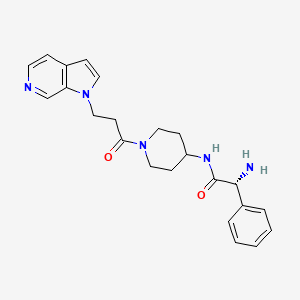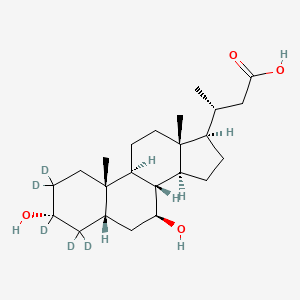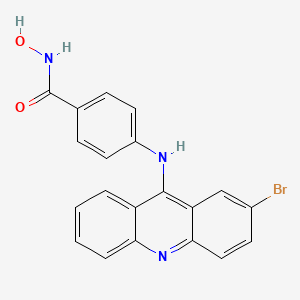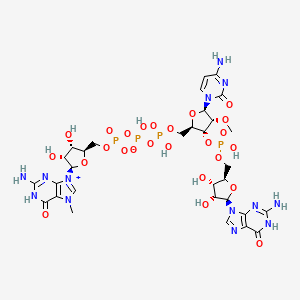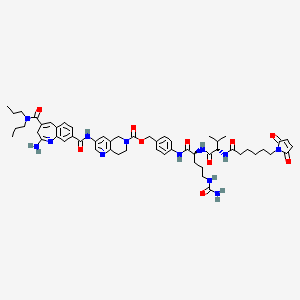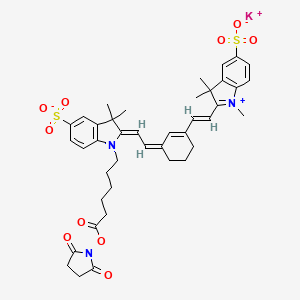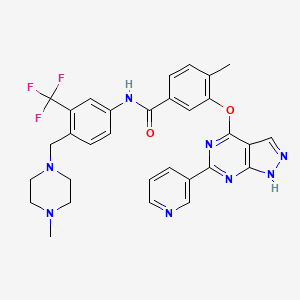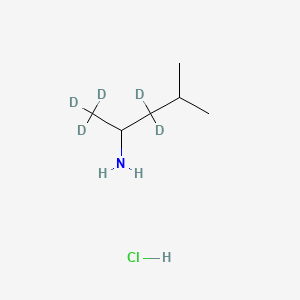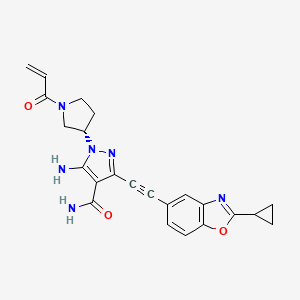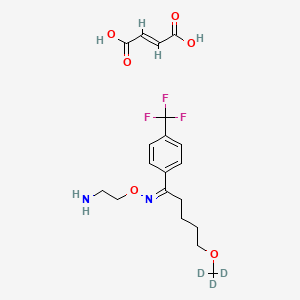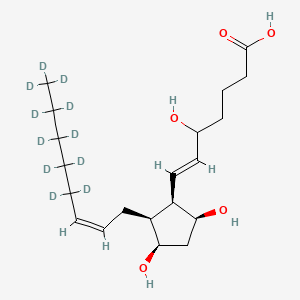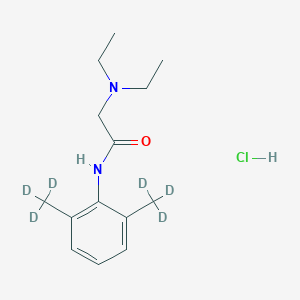
Lidocaine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine-d6 Hydrochloride, also known as Lignocaine-d6 Hydrochloride, is a deuterated form of Lidocaine Hydrochloride. It is a local anesthetic and antiarrhythmic agent used in various medical and scientific applications. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and drug metabolism research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine-d6 Hydrochloride typically involves the deuteration of Lidocaine Hydrochloride. The process begins with the preparation of Lidocaine, which is synthesized from 2,6-dimethylaniline and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to produce Lidocaine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is particularly critical and requires specialized equipment and expertise.
Chemical Reactions Analysis
Types of Reactions
Lidocaine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Lidocaine to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted Lidocaine derivatives .
Scientific Research Applications
Lidocaine-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lidocaine in various formulations.
Biology: Employed in studies investigating the effects of local anesthetics on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Lidocaine.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems
Mechanism of Action
Lidocaine-d6 Hydrochloride exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The compound also stabilizes the cardiac membrane by blocking sodium channels in the heart, making it effective as an antiarrhythmic agent .
Comparison with Similar Compounds
Similar Compounds
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d6 Hydrochloride.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action.
Mepivacaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise measurements of its absorption, distribution, metabolism, and excretion .
Properties
Molecular Formula |
C14H23ClN2O |
|---|---|
Molecular Weight |
276.83 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i3D3,4D3; |
InChI Key |
IYBQHJMYDGVZRY-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN(CC)CC.Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


